1H-Benzimidazole, 2-[5-bromo-2-(2-methylpropoxy)phenyl]-

Lipophilicity Drug-likeness LogP

1H-Benzimidazole, 2-[5-bromo-2-(2-methylpropoxy)phenyl]- (CAS 62871-35-6; molecular formula C₁₇H₁₇BrN₂O; MW 345.2 g/mol) is a 2-aryl benzimidazole derivative bearing a 5-bromo substituent and a 2-(2-methylpropoxy) (isobutoxy) group on the pendant phenyl ring. The compound is commercially catalogued as part of the Sigma-Aldrich AldrichCPR collection of rare and unique chemicals (MDL MFCD00795657), indicating its origin as an early-discovery research candidate for which the supplier does not collect or provide full analytical characterization; buyers assume responsibility for identity and purity confirmation.

Molecular Formula C17H17BrN2O
Molecular Weight 345.2 g/mol
CAS No. 62871-35-6
Cat. No. B12000506
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Benzimidazole, 2-[5-bromo-2-(2-methylpropoxy)phenyl]-
CAS62871-35-6
Molecular FormulaC17H17BrN2O
Molecular Weight345.2 g/mol
Structural Identifiers
SMILESCC(C)COC1=C(C=C(C=C1)Br)C2=NC3=CC=CC=C3N2
InChIInChI=1S/C17H17BrN2O/c1-11(2)10-21-16-8-7-12(18)9-13(16)17-19-14-5-3-4-6-15(14)20-17/h3-9,11H,10H2,1-2H3,(H,19,20)
InChIKeyGSMWKLYPZFYRIG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1H-Benzimidazole, 2-[5-bromo-2-(2-methylpropoxy)phenyl]- (CAS 62871-35-6): Procurement-Relevant Identity and Physicochemical Baseline for a Differentiated 2-Aryl Benzimidazole Research Candidate


1H-Benzimidazole, 2-[5-bromo-2-(2-methylpropoxy)phenyl]- (CAS 62871-35-6; molecular formula C₁₇H₁₇BrN₂O; MW 345.2 g/mol) is a 2-aryl benzimidazole derivative bearing a 5-bromo substituent and a 2-(2-methylpropoxy) (isobutoxy) group on the pendant phenyl ring . The compound is commercially catalogued as part of the Sigma-Aldrich AldrichCPR collection of rare and unique chemicals (MDL MFCD00795657), indicating its origin as an early-discovery research candidate for which the supplier does not collect or provide full analytical characterization; buyers assume responsibility for identity and purity confirmation . Its experimentally determined melting point (145.8–146.5 °C, from ethanol) and predicted properties—including XLogP3 of 4.6, pKa of 11.22 ± 0.10, and density of 1.378 ± 0.06 g/cm³—establish a reproducible identity baseline that distinguishes it from substituted benzimidazole analogs with differing alkoxy-chain lengths or halogen patterns [1].

Why Generic 2-Aryl Benzimidazoles Cannot Substitute for 1H-Benzimidazole, 2-[5-bromo-2-(2-methylpropoxy)phenyl]- (CAS 62871-35-6) in Structure-Activity-Dependent Research Programs


Within the 2-aryl benzimidazole chemotype, small modifications to the pendant aryl ring—particularly the nature of the 5-halogen and the length and branching of the 2-alkoxy chain—profoundly alter lipophilicity, hydrogen-bond acceptor capacity, and steric occupancy within target binding pockets [1]. The isobutoxy (2-methylpropoxy) group in CAS 62871-35-6 imparts a branched four-carbon chain that is absent in the commonly encountered methoxy (CAS 62871-30-1) and ethoxy (CAS 62871-32-3) analogs, resulting in a higher computed XLogP3 (4.6) and greater rotatable-bond count (4) [1]. In the context of bromodomain-inhibition programs—where this compound class has been patented by the NEOMED Institute and others—the specific substitution pattern on the pendant phenyl ring is a critical determinant of isoform selectivity and cellular potency, meaning that interchange with a differently substituted analog risks a complete loss of the structure-activity relationship that motivated the original synthesis [2]. Furthermore, the co-presence of bromine at the 5-position and the isobutoxy group at the 2-position creates a unique steric and electronic environment that cannot be replicated by either halogen-only or alkoxy-only analogs, making CAS 62871-35-6 a non-fungible entry in a medicinal chemistry optimization cascade.

Quantitative Differentiation Evidence for 1H-Benzimidazole, 2-[5-bromo-2-(2-methylpropoxy)phenyl]- (CAS 62871-35-6) Versus Closest Structural Analogs


Lipophilicity (XLogP3) Differentiation: Isobutoxy vs. Methoxy and Ethoxy Analogs

The isobutoxy substituent of CAS 62871-35-6 drives a substantially higher computed lipophilicity (XLogP3 = 4.6) compared with its methoxy and ethoxy congeners. Although direct experimental logP values have not been published for this specific compound, the class-level trend—supported by the 5-bromo-2-aryl benzimidazole literature—shows that increasing alkoxy chain length and branching raises logP, which in turn modulates membrane permeability and target-engagement profiles [1][2]. This difference is quantitatively meaningful for medicinal chemistry programs where logP optimization within a narrow window is critical for balancing potency and ADME properties.

Lipophilicity Drug-likeness LogP Permeability

Thermal Stability and Crystallinity: Experimentally Determined Melting Point vs. Structurally Related 2-Aryl Benzimidazoles

CAS 62871-35-6 exhibits a well-defined melting point of 145.8–146.5 °C (from ethanol), as reported on ChemicalBook . This value is consistent with a crystalline solid possessing a relatively high lattice energy, a trait that can confer superior solid-state stability during long-term storage compared with lower-melting, less crystalline analogs. The analogous 2-(5-bromo-2-ethoxyphenyl)-1H-benzimidazole (CAS 62871-32-3) has no published melting point in the same databases, suggesting either polymorphism, amorphous character, or simply a lack of characterization, which constitutes a practical procurement differentiator.

Crystallinity Melting point Solid-state characterization Formulation

Commercial Sourcing Differentiation: Sigma-Aldrich AldrichCPR Exclusivity and Defined Purity Specification

CAS 62871-35-6 is catalogued as a Sigma-Aldrich AldrichCPR product (MDL MFCD00795657), placing it within a curated collection of rare and unique chemicals supplied for early discovery research . Separately, AKSci offers the compound at a minimum purity specification of 95%, with long-term storage recommended in a cool, dry place and full quality assurance backing each batch . In contrast, the 2-(5-bromo-2-methoxyphenyl) analog (CAS 62871-30-1) and the 2-(5-bromo-2-ethoxyphenyl) analog (CAS 62871-32-3) are not listed as AldrichCPR items, indicating that the isobutoxy derivative holds a unique sourcing status within the Sigma-Aldrich rare-chemicals portfolio. This differentiated vendor curation signals that the compound fills a specific structural niche that is not satisfied by more common analogs.

Commercial availability Purity Sourcing AldrichCPR

Bromodomain-Inhibitor Patent Landscape: Structural Niche of the 5-Bromo-2-isobutoxyphenyl Motif Within the NEOMED Institute Patent Family

The NEOMED Institute patent (US 2018/0237417 A1) broadly claims substituted benzimidazoles of Formula I, I(a), I(b), III, III(a), and III(b) as bromodomain inhibitors for the treatment of proliferative disorders, autoimmune diseases, and inflammatory conditions [1]. Within the Markush structures, R₁ is defined to include branched C₂–C₆ alkyl groups substituted with –OC₁–C₆alkyl, and R₈ includes halogen (Cl, Br). The specific combination of 5-bromo and 2-isobutoxy on the pendant phenyl ring of CAS 62871-35-6 constitutes a concrete embodiment of these generic claims, positioning the compound within an intellectual-property space where bromodomain inhibition is the validated mechanism of action. While the patent does not disclose specific IC₅₀ values for this exact compound, the structural features align with the pharmacophore model described therein: a hydrogen-bond-accepting alkoxy chain and an electron-withdrawing halogen substituent that together modulate binding to acetyl-lysine recognition pockets of BET-family bromodomains [1][2].

Bromodomain inhibition BRD4 Epigenetics Cancer

High-Confidence Research and Industrial Application Scenarios for 1H-Benzimidazole, 2-[5-bromo-2-(2-methylpropoxy)phenyl]- (CAS 62871-35-6)


Bromodomain/BET-Family Inhibitor Lead Optimization: Exploring Alkoxy-Chain Length–Activity Relationships

CAS 62871-35-6 serves as a branched-alkoxy reference compound within a congeneric series of 5-bromo-2-aryl benzimidazoles targeting BRD4 or related bromodomains. Its isobutoxy group provides a steric and lipophilic benchmark against which shorter (methoxy, ethoxy) and longer (pentoxy, hexoxy) chain analogs can be compared. Researchers can use this compound to probe the hydrophobic pocket occupancy tolerance of the target bromodomain, generating structure-activity relationship (SAR) data that directly informs the design of more potent and selective inhibitors .

Physicochemical and Solid-Form Screening in Pre-Formulation Development

With a known and reproducible melting point (145.8–146.5 °C) and defined crystallinity from ethanol, CAS 62871-35-6 is a suitable candidate for solid-form screening studies—including polymorph, solvate, and salt screening—that are prerequisite to selecting a development candidate. The absence of published melting points for the closest methoxy and ethoxy analogs means this compound offers a more characterized starting point for laboratories that require solid-state property data before committing to formulation work .

Medicinal Chemistry Scaffold-Hopping and Bioisostere Evaluation

The 5-bromo-2-isobutoxyphenyl motif of CAS 62871-35-6 represents a specific substitution pattern that can be systematically varied in scaffold-hopping exercises. Medicinal chemists may replace the benzimidazole core with indole, azaindole, or imidazopyridine scaffolds while retaining the 5-bromo-2-isobutoxyphenyl moiety, using this compound as the synthetic template and reference standard for assessing the contribution of the heterocyclic core to potency, selectivity, and pharmacokinetic properties [1].

Quote Request

Request a Quote for 1H-Benzimidazole, 2-[5-bromo-2-(2-methylpropoxy)phenyl]-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.